(2-Methoxyphenyl)(pyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9,13,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMGNRIMAHOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281980 | |
| Record name | α-(2-Methoxyphenyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27652-91-1 | |
| Record name | α-(2-Methoxyphenyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(2-Methoxyphenyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxyphenyl Pyridin 2 Yl Methanol and Its Chemical Congeners
Established Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a highly convergent manner, often by forming the key carbon-carbon bond that links the aryl and heteroaryl moieties in a single step.
Grignard Reagent-Mediated Synthetic Routes
The Grignard reaction is a foundational method for carbon-carbon bond formation and the synthesis of alcohols. masterorganicchemistry.comlibretexts.org The preparation of (2-Methoxyphenyl)(pyridin-2-yl)methanol can be achieved by the nucleophilic addition of a Grignard reagent to a carbonyl compound. libretexts.org This can be approached in two primary ways: the reaction of 2-pyridylmagnesium bromide with 2-methoxybenzaldehyde (B41997) or the reaction of 2-methoxyphenylmagnesium bromide with pyridine-2-carboxaldehyde. researchgate.netorgsyn.org
The process typically involves the slow addition of the aldehyde to the Grignard reagent, which is prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). libretexts.orgprepchem.com The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org After the addition, the reaction is quenched with an aqueous solution, often saturated ammonium (B1175870) chloride, to yield the desired alcohol. prepchem.com For instance, 2-bromopyridine (B144113) can be reacted with magnesium, sometimes with ethyl bromide as an initiator, to form the pyridylmagnesium bromide which then reacts with an aldehyde. researchgate.net
Table 1: Grignard Reagent-Mediated Synthesis
| Grignard Reagent | Aldehyde | Product | Key Considerations |
| 2-Pyridylmagnesium bromide | 2-Methoxybenzaldehyde | This compound | Requires anhydrous conditions. libretexts.org |
| 2-Methoxyphenylmagnesium bromide | Pyridine-2-carboxaldehyde | This compound | Availability and stability of starting materials. |
Catalytic Reduction of Precursor Ketones
An alternative and common route to this compound is the reduction of the corresponding precursor ketone, (2-methoxyphenyl)(pyridin-2-yl)methanone. This transformation of a carbonyl group to a hydroxyl group can be accomplished using various reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its mild nature and selectivity. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. Other more potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. libretexts.org A general procedure involves dissolving the ketone in a suitable solvent, followed by the addition of the reducing agent. After the reaction is complete, a workup procedure is followed to isolate and purify the alcohol product.
The synthesis of specific enantiomers of this compound is of great interest, and asymmetric catalytic hydrogenation is a powerful tool for achieving this. illinois.edu This method involves the reduction of the prochiral ketone, (2-methoxyphenyl)(pyridin-2-yl)methanone, using a chiral catalyst under a hydrogen atmosphere. nih.govsemanticscholar.org
Transition metal complexes, particularly those of rhodium and ruthenium with chiral ligands, have proven to be effective catalysts. nih.govnih.gov For example, rhodium complexes with chiral ligands like BINAPINE can catalyze the hydrogenation of 2-pyridine ketones with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.gov The reaction conditions, including the choice of solvent, hydrogen pressure, and temperature, are critical for achieving high yields and enantioselectivity. google.com Chiral oxazaborolidine catalysts have also been shown to be highly effective for the enantioselective reduction of ketones with borane. nih.govsemanticscholar.org The development of these catalytic systems represents a significant advancement, allowing for the efficient production of enantiomerically pure chiral alcohols. google.comgoogle.comharvard.edu
Table 2: Asymmetric Hydrogenation of (2-methoxyphenyl)(pyridin-2-yl)methanone
| Catalyst System | Enantiomeric Excess (ee) | Key Features |
| [Rh(COD)Binapine]BF₄ | Up to 99% nih.gov | Suitable for a variety of 2-pyridine ketones. nih.gov |
| Ru(II) with Chiral PNNP Ligands | Up to 97% nih.gov | Effective for asymmetric transfer hydrogenation. nih.gov |
| Chiral Oxazaborolidines | High enantioselectivity nih.govsemanticscholar.org | Catalyzes reduction with borane. nih.govsemanticscholar.org |
Lewis Acid-Catalyzed Approaches to Aryl(heteroaryl)methanols
Lewis acid catalysis offers another avenue for the synthesis of aryl(heteroaryl)methanols, primarily through reactions that activate a carbonyl compound towards nucleophilic attack by an aromatic ring.
Friedel-Crafts Type Hydroxyalkylation Reactions
The Friedel-Crafts reaction, a classic method for C-C bond formation to aromatic systems, can be adapted for the synthesis of this compound. byjus.combeilstein-journals.org This variant, known as a hydroxyalkylation reaction, would involve the reaction of anisole (B1667542) with pyridine-2-carboxaldehyde in the presence of a Lewis acid catalyst. beilstein-journals.orgrsc.org
The Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), activates the aldehyde by coordinating to the carbonyl oxygen. youtube.com This increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich anisole ring. The methoxy (B1213986) group of anisole is an ortho-, para-directing group, which guides the substitution to the desired positions. While this method is conceptually straightforward, it can be complicated by side reactions and the potential for the Lewis acid to interact with the basic pyridine (B92270) nitrogen. Asymmetric versions of the Friedel-Crafts hydroxyalkylation have also been developed using chiral catalysts. researchgate.netnih.gov
Mechanistic Insights into Carbocation Intermediates in Hydroxyalkylation
The mechanism of the Friedel-Crafts hydroxyalkylation proceeds through several key steps. pressbooks.pub Initially, the Lewis acid activates the aldehyde, preparing it for nucleophilic attack. byjus.commasterorganicchemistry.com The aromatic ring (anisole) then attacks the activated carbonyl carbon, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.compw.liveyoutube.com
The stability of this carbocation intermediate is crucial and influences the reaction's rate and regioselectivity. pw.live In the final step, a proton is eliminated from the ring, restoring aromaticity and yielding the hydroxyalkylated product. byjus.com While a simple carbocation may not always form, especially with primary halides, a complex between the electrophile and the Lewis acid catalyst serves a similar role. pw.live This understanding of the carbocation-like intermediates is fundamental to controlling and optimizing the Friedel-Crafts reaction for the synthesis of complex molecules like this compound. masterorganicchemistry.compw.live
Advanced and Emerging Synthetic Strategies
The synthesis of complex molecules like this compound, a diaryl methanol, benefits significantly from modern synthetic techniques that offer improvements in yield, selectivity, and environmental impact over classical methods.
Cross-Coupling Reaction Pathways
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds, which are essential in the synthesis of the 2-arylpyridine core of the target molecule. biosynth.comnih.gov This strategy typically involves the palladium-catalyzed reaction between a pyridine-based electrophile and an organoboron reagent of the methoxyphenyl group, or vice versa.
The synthesis begins with the formation of the 2-(2-methoxyphenyl)pyridine (B3054313) skeleton. biosynth.com A common approach utilizes the Suzuki-Miyaura cross-coupling of a pyridine derivative, such as pyridine-2-sulfonyl fluoride (B91410) (PyFluor) or 2-bromopyridine, with a (2-methoxyphenyl)boronic acid or its ester. nih.govnih.gov The choice of catalyst, base, and solvent is crucial for achieving high efficiency. For instance, Pd(dppf)Cl₂ is an effective catalyst, and bases like sodium phosphate (B84403) are often employed. nih.gov The reactivity of the electrophilic partner can be tuned, with the general order being -I > -Br ≥ -OTf ≫ -Cl, allowing for chemoselective reactions on polysubstituted pyridine cores. nih.gov
Once the 2-(2-methoxyphenyl)pyridine intermediate is synthesized, the final carbinol moiety is typically introduced. This can be achieved through a few different pathways. One method involves the formation of a diaryl ketone, (2-methoxyphenyl)(pyridin-2-yl)methanone, via a carbonylative Suzuki-Miyaura reaction, followed by asymmetric hydrogenation to yield the chiral diaryl methanol with high yield and enantioselectivity. researchgate.net Alternatively, lithiation of the 2-position of the pyridine ring followed by reaction with 2-methoxybenzaldehyde provides a direct route to the target alcohol.
Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling in 2-Arylpyridine Synthesis| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride (PyFluor) | (Hetero)aryl boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 nih.gov |
| 5-Bromo-3-chloropyridin-2-yl fluorosulfate | 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 81 nih.gov |
| Product from previous step | 6-Methylpyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 83 nih.gov |
Transition-Metal-Free Processes through Halogen Bond-Assisted C(sp³)-H Bond Activation
The direct functionalization of ubiquitous C(sp³)–H bonds is a primary goal in modern organic synthesis, as it provides a more atom-economical route to complex molecules by avoiding pre-functionalization steps. nih.govacs.org While often accomplished with transition metals, there is a growing interest in developing transition-metal-free alternatives to improve sustainability and reduce costs. mdpi.comrsc.org
One emerging strategy involves the use of electro-photochemical methods to achieve C-C bond formation via C(sp³)–H bond activation under metal-free conditions. nih.gov This approach can be applied to the coupling of various heteroarenes, including pyridines, with C(sp³)–H bond donors. The mechanism often involves the generation of a highly reactive radical species that initiates the C-H activation. For example, a chlorine radical can be formed at an anode, which then abstracts a hydrogen atom from a C(sp³)–H bond to create a carbon-centered radical. nih.gov This alkyl radical can subsequently attack the protonated pyridine ring to form the desired C-C bond. While not explicitly documented for this compound, this pathway represents a plausible and innovative metal-free approach. The synthesis would involve coupling a pyridine precursor with a C(sp³)–H donor like 2-methoxytoluene.
Another relevant metal-free approach involves the C–H functionalization of pyridine N-oxides, which can react with various nucleophiles under solvent- and halide-free conditions. rsc.org These methods highlight a trend towards greener and more direct synthetic protocols.
Table 2: Conceptual Framework for Metal-Free C(sp³)-H Activation| Reaction Type | C(sp³)–H Donor | Heteroarene | Key Reagents/Conditions | Proposed Intermediate | Reference Concept |
|---|---|---|---|---|---|
| Electro-photochemical Dehydrogenative Cross-Coupling | Cyclic ethers, alkanes, amides | Pyridines, Quinolines | Metal-free, oxidant-free, electricity, light | Carbon-centered alkyl radical | nih.gov |
| C–H Functionalization | Dialkylcyanamides | Pyridine N-oxides | Solvent-free, halide-free, heat | Regioselective addition | rsc.org |
| Photocatalytic C–H Functionalization | Aromatic alkanes, cycloalkanes | Oxygen (as oxidant) | Perovskite solar photocatalyst, simulated solar light | Free radical triggered by hole oxidation | acs.org |
Continuous Flow Reactor Implementations in Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. nih.govtue.nl These benefits include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. durham.ac.ukuc.pt
The synthesis of this compound and its congeners can be adapted to a continuous flow process. A multi-step, telescoped synthesis, where the output from one reactor flows directly into the next, can be designed to minimize manual handling and purification steps. nih.govmit.edu For example, a flow setup could be envisioned where 2-bromopyridine is first lithiated in a microreactor and then immediately combined with a stream of 2-methoxybenzaldehyde at a T-mixer. The reaction would be rapidly quenched downstream, allowing for the safe generation and use of the unstable organolithium intermediate.
This modular nature allows for the integration of different reaction types, such as photochemical steps, gas-liquid reactions, and high-pressure conditions, into a single, automated assembly line. tue.nlnih.gov For instance, a telescoped process for synthesizing 2,5-diaryl furans has been demonstrated, combining a photochemical oxidation with a subsequent dehydration step in a continuous sequence, achieving high yields in a significantly reduced reaction time compared to batch methods. nih.gov Such principles are directly applicable to the modular synthesis of diaryl methanols.
Table 3: Representative Parameters for a Telescoped Continuous Flow Synthesis| Parameter | Step 1: Photo-oxidation | Step 2: Dehydration | Reference System |
|---|---|---|---|
| Reactant Concentration | 0.025 M | 0.025 M (from Step 1) | Synthesis of 2,5-Diphenylfuran nih.gov |
| Reagent Stream | Air (1.85 mL/min) | Appel reagent (0.05 M) | |
| Flow Rate | 0.30 mL/min | 0.30 mL/min (total) | |
| Reactor Type | Photochemical coil reactor (UV-150) | 10 mL reactor coil | |
| Temperature | Irradiation at 450 nm | 25 °C | |
| Pressure | 9 bar | Atmospheric |
Chemical Reactivity and Transformation Pathways of 2 Methoxyphenyl Pyridin 2 Yl Methanol
Oxidation Reactions and Product Formation
The secondary alcohol moiety in (2-Methoxyphenyl)(pyridin-2-yl)methanol is readily susceptible to oxidation to form the corresponding ketone, (2-Methoxyphenyl)(pyridin-2-yl)methanone. The choice of oxidizing agent is crucial to ensure high yields and prevent unwanted side reactions.
Common and effective methods for this transformation include the use of chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) oxidations. Pyridinium chlorochromate (PCC) is a mild oxidant that can efficiently convert secondary alcohols to ketones without over-oxidation. organic-chemistry.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent the formation of carboxylic acids. organic-chemistry.orglibretexts.org
Another widely used method is the Swern oxidation, which employs a combination of oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO, followed by the addition of a hindered base such as triethylamine (B128534). vedantu.comwikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.org This method is known for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecules. wikipedia.org
| Oxidizing Agent | Typical Conditions | Product | Notes |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | (2-Methoxyphenyl)(pyridin-2-yl)methanone | Mild and selective for aldehydes and ketones. organic-chemistry.orgorganic-chemistry.orglibretexts.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂), -78 °C to Room Temperature | (2-Methoxyphenyl)(pyridin-2-yl)methanone | Mild conditions, avoids toxic heavy metals. vedantu.comwikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.org |
| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), Reflux | (2-Methoxyphenyl)(pyridin-2-yl)methanone | Particularly effective for the oxidation of benzylic and allylic alcohols. |
Reduction Chemistry and Derivative Generation
The reduction of this compound can proceed via two main pathways: reduction of the alcohol to a methylene (B1212753) group or reduction of the pyridine (B92270) ring. The choice of reducing agent and reaction conditions determines the outcome.
To reduce the secondary alcohol to a methylene group, yielding 2-(2-methoxybenzyl)pyridine, a two-step process is generally employed. First, the alcohol is oxidized to the ketone, (2-Methoxyphenyl)(pyridin-2-yl)methanone, as described in the previous section. Subsequently, the ketone can be reduced using methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. wikipedia.orgyoutube.comyoutube.comlibretexts.org The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid.
Alternatively, catalytic hydrogenation can be employed. While direct hydrogenolysis of the benzylic alcohol is possible, it often requires harsh conditions. A more common approach is the hydrogenation of the corresponding ketone. researchgate.netmdpi.com For the reduction of the pyridine ring, catalytic hydrogenation with catalysts like platinum oxide (PtO₂) under acidic conditions is effective, leading to the formation of the corresponding piperidine (B6355638) derivative. google.com
| Reduction Target | Method | Typical Reagents | Product |
| Carbonyl Group (from ketone) | Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH), Ethylene Glycol, Heat | 2-(2-methoxybenzyl)pyridine |
| Carbonyl Group (from ketone) | Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 2-(2-methoxybenzyl)pyridine |
| Pyridine Ring | Catalytic Hydrogenation | Platinum(IV) Oxide (PtO₂), Hydrogen (H₂), Acetic Acid | (2-Methoxyphenyl)(piperidin-2-yl)methanol |
Electrophilic and Nucleophilic Substitution Reactions
The aromatic rings of this compound exhibit distinct reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.comquora.com Any substitution that does occur typically happens at the 3- and 5-positions under harsh conditions. youtube.comquimicaorganica.org In contrast, the phenyl ring is activated by the electron-donating methoxy (B1213986) group, directing electrophiles to the ortho and para positions. Therefore, electrophilic substitution reactions like nitration or halogenation are expected to occur selectively on the methoxy-substituted phenyl ring. rsc.orgmasterorganicchemistry.comchegg.com
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. echemi.comstackexchange.comyoutube.compearson.com This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. echemi.comstackexchange.com In this compound, the pyridine ring already bears a substituent at the 2-position. Further nucleophilic substitution would likely require activation by a strong electron-withdrawing group on the pyridine ring or the use of very strong nucleophiles.
Carbon-Carbon Bond Formation Reactions
Ritter-Type Reaction Applications
The secondary benzylic alcohol in this compound can undergo a Ritter-type reaction. This reaction involves the acid-catalyzed generation of a carbocation, which is then trapped by a nitrile to form a nitrilium ion. Subsequent hydrolysis yields an N-substituted amide. ntnu.noias.ac.innih.govresearchgate.net Given the stability of the benzylic carbocation that can be formed from this compound, it is a suitable substrate for this transformation, allowing for the introduction of an acetamido group at the benzylic carbon. ias.ac.in
Alkylation and Acylation Reactions
The hydroxyl group of this compound can be readily alkylated or acylated.
Alkylation: O-alkylation to form ethers can be achieved under basic conditions, for example, through a Williamson-type synthesis. This involves deprotonating the alcohol with a strong base like sodium hydride to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.govmasterorganicchemistry.com
Acylation: Esterification of the alcohol can be accomplished by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. d-nb.infomedcraveonline.com
Derivatization Strategies and Functional Group Interconversions
The various reactive sites on this compound allow for a wide range of derivatization strategies. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the benzylic carbon.
The methoxy group on the phenyl ring can potentially be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol. This opens up further avenues for derivatization at this position.
Furthermore, the nitrogen atom of the pyridine ring can be quaternized by reaction with alkyl halides, which would significantly alter the electronic properties and reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.
These derivatization strategies, combined with the reactions discussed in the preceding sections, highlight the synthetic utility of this compound as a building block for more complex molecules.
Influence of Substituents on Chemical Reactivity and Selectivity
The chemical reactivity of this compound and its transformation into various products are significantly influenced by the nature and position of substituents on both the phenyl and pyridinyl rings. These substituents can alter the electronic properties and steric environment of the molecule, thereby affecting reaction rates, yields, and the selectivity of chemical transformations.
The core structure of this compound features a benzylic alcohol moiety. The reactivity of this alcohol, particularly in oxidation reactions, is sensitive to the electronic nature of the substituents on the aromatic rings. Generally, the oxidation of benzylic alcohols is influenced by both electronic and steric effects. arabjchem.org
Electronic Effects
The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the stability of reaction intermediates and transition states. For instance, in the oxidation of substituted benzylic alcohols, electron-withdrawing groups tend to decrease the reaction rate. arabjchem.org This is because these groups destabilize the developing positive charge on the benzylic carbon in the transition state of many oxidation reactions. Conversely, electron-donating groups can accelerate the reaction by stabilizing this partial positive charge.
While specific kinetic studies on the oxidation of substituted this compound derivatives are not extensively documented in the reviewed literature, general principles from related systems can be applied. For example, in the oxidation of p-substituted thioanisoles, a reaction that also involves an electrophilic attack, a clear correlation between the reaction rate and the electronic nature of the substituent (as described by Hammett constants) has been observed. researchgate.net A negative ρ (rho) value in a Hammett plot for such a reaction indicates that electron-donating groups accelerate the reaction. researchgate.net
In the context of reactions involving the pyridine ring, the basicity of the pyridine nitrogen is a key factor. Substituents on the pyridine ring can alter this basicity, which in turn can affect reactions where the nitrogen atom acts as a catalyst or a binding site. For example, in pyridinium-catalyzed reductions, increased basicity of the pyridine nitrogen generally correlates with enhanced catalytic activity, although steric effects can sometimes counteract this trend. arabjchem.org
Steric Effects
Steric hindrance from bulky substituents can significantly impact the reactivity of this compound. Large groups near the reactive carbinol center can impede the approach of reagents, thereby slowing down the reaction. This effect has been observed in the oxidation of benzylic alcohols, where bulky groups attached to the phenyl ring lead to longer reaction times. arabjchem.org Similarly, substituents on the pyridine ring, particularly at the positions adjacent to the methanol (B129727) bridge, can sterically hinder reactions at the carbinol carbon.
Impact on Selectivity
Substituents can also play a crucial role in determining the selectivity of a reaction. For instance, in asymmetric synthesis, chiral ligands or catalysts are often used to control the stereochemical outcome. The electronic and steric properties of substituents on the substrate can influence the interaction with the chiral catalyst, thereby affecting the enantioselectivity of the reaction. While specific data on this compound is limited, studies on the asymmetric hydrogenation of related ketones to produce chiral diaryl methanols show that the nature of the substituents is critical for achieving high enantiomeric excess.
The following table summarizes the expected influence of different types of substituents on the reactivity of this compound in a typical oxidation reaction, based on general principles observed in similar chemical systems.
| Substituent Type (on Phenyl Ring) | Expected Effect on Oxidation Rate | Rationale |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Stabilization of the electron-deficient transition state. |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decrease | Destabilization of the electron-deficient transition state. arabjchem.org |
| Bulky Groups (e.g., -C(CH₃)₃) | Decrease | Steric hindrance, impeding the approach of the oxidizing agent. arabjchem.org |
Coordination Chemistry and Catalytic Applications of 2 Methoxyphenyl Pyridin 2 Yl Methanol and Its Analogs
Ligand Design Principles and Coordination Modes
The efficacy of a metal-based catalyst is profoundly influenced by the ligand framework. The design of ligands based on the (2-Methoxyphenyl)(pyridin-2-yl)methanol scaffold allows for fine-tuning of steric and electronic properties, which in turn dictates the coordination geometry and reactivity of the resulting metal complex.
This compound and its analogs can engage with metal centers through various coordination modes. The pyridyl nitrogen atom is a primary site for coordination, allowing the ligand to act in a monodentate fashion. However, the presence of the hydroxyl group and the methoxy-substituted phenyl ring opens up possibilities for multidentate coordination.
The hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center, leading to a bidentate N,O-chelate. This chelation can form a stable five-membered ring, enhancing the stability of the metal complex. The methoxy (B1213986) group, while generally a weaker donor, can also participate in coordination, particularly with hard metal centers, potentially leading to a tridentate N,O,O-coordination mode.
The versatility in coordination is further exemplified by the synthesis of pincer complexes. Pincer ligands are multidentate ligands that bind to a metal center via three or more donor atoms in a meridional fashion. Analogs of this compound can be incorporated into larger molecular frameworks to create pincer architectures, such as PCP or NNN type ligands. researchgate.netresearchgate.net These structures are known for their high thermal stability and are instrumental in a variety of catalytic processes. For instance, lutidine-based PNN pincer complexes have been synthesized using both achiral and chiral pyrrolidine (B122466) substituents on the N-side arm of the pincer ligand. researchgate.net
The coordination mode is also influenced by the nature of the metal ion and the reaction conditions. For example, in some copper(II) complexes with related pyridine-derived ligands, the pyridyl group has been shown to interact with a proton or a metal ion outside of a macrocyclic ring, influencing the complex formation reactions. researchgate.net
The development of chiral ligands is paramount for enantioselective catalysis. The carbon atom bearing the hydroxyl group in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this ligand, such as (S)-(2-methoxyphenyl)(pyridin-2-yl)methanol, provides a valuable building block for creating chiral environments around a metal center. lookchem.com
These chiral ligands can be used to synthesize a variety of asymmetric catalysts. For instance, chiral bis(phospholane) PCP pincer complexes have been synthesized and utilized in nickel-catalyzed asymmetric phosphine (B1218219) alkylation. researchgate.netresearchgate.net The synthesis of such chiral ligands often involves the asymmetric addition of a nucleophile to a prochiral ketone, a reaction that itself can be catalyzed by a chiral catalyst. The resulting chiral alcohol can then be further modified to generate the desired ligand.
The strategic placement of chiral centers within the ligand framework allows for effective stereochemical control during a catalytic reaction, leading to the preferential formation of one enantiomer of the product. This is a cornerstone of modern pharmaceutical synthesis, where the biological activity of a drug molecule is often dependent on its stereochemistry. nih.gov
In many transition metal complexes, ligands are considered "innocent," meaning they simply act as electron donors to the metal center without participating in redox processes. However, some ligands, particularly those with extended π-systems and redox-active moieties, can be "non-innocent." nih.govchemistryviews.org This means the ligand itself can be oxidized or reduced, and the assignment of formal oxidation states to the metal and ligand becomes ambiguous. researchgate.netnih.gov
Terpyridine and its analogs are well-known examples of ligands that can exhibit non-innocent behavior. When a this compound moiety is incorporated into a terpyridine-like framework, the resulting ligand can stabilize metal centers in unusual oxidation states through electron delocalization. This delocalization can occur between the metal and the ligand, or even between multiple ligands within the same complex. researchgate.net
This non-innocent behavior has significant implications for catalysis. The ability of the ligand to act as an electron reservoir can facilitate multi-electron redox processes at the metal center, which are often required for challenging catalytic transformations. For example, redox-active diiminepyridine (DIP) ligands, which are structurally related to terpyridines, have been used to create iron complexes for redox-flow battery applications, demonstrating the ability of these ligands to store and transfer electrons. researchgate.net The electronic structure of such complexes can be complex, with the potential for ligand-to-ligand charge transfer and redox-induced electron transfer with counterintuitive oxidation state changes. researchgate.netnih.gov
Applications in Homogeneous Catalysis
The unique electronic and steric properties of complexes derived from this compound and its analogs make them promising candidates for a variety of homogeneous catalytic applications.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. Catalysts based on ruthenium and iridium, in particular, have been extensively studied for this purpose. Chiral ligands derived from pyridyl alcohols play a crucial role in achieving high enantioselectivity in these reactions.
For example, iridium complexes bearing chiral phosphine-oxazoline ligands have been successfully employed in the asymmetric hydrogenation of various olefins with high enantiomeric excesses (ee's up to 99%). ub.edu While not the exact ligand of focus, these systems highlight the potential of chiral N,O-ligands in creating highly selective catalysts. Similarly, Ru-DTBM-segphos has been reported as a highly efficient catalyst for the enantioselective hydrogenation of 2-pyridyl-substituted alkenes. nih.gov
The general mechanism for these reactions often involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the prochiral double bond. The chiral environment created by the ligand dictates the facial selectivity of the hydrogen addition, leading to the formation of the desired enantiomer.
Table 1: Examples of Enantioselective Hydrogenation using Pyridyl-based Ligands
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Ru-DTBM-segphos | 2-pyridyl substituted pyridine-pyrroline | Chiral pyridine-pyrroline | High | High | nih.gov |
| Ir-f-phamidol | 2-pyridyl ketones | Chiral pyridyl-substituted secondary alcohols | up to 100 | >99 | unt.edu |
| Ir-MaxPHOX | Nonchelating Olefins | Chiral alkanes | up to 100 | 99 | ub.edu |
| ZhaoPhos (with Iridium) | Tetrasubstituted α-fluoro-β-enamino esters | Chiral α-fluoro-β-amino esters | 73-99 | >99 | researchgate.net |
This table presents data for analogous catalytic systems to illustrate the potential of the title compound.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. Palladium and nickel catalysts are commonly employed for these reactions, and the choice of ligand is critical for achieving high efficiency and selectivity.
Recent research has demonstrated the utility of nickel catalysts with 2-pyridyl-N-cyanocarboxamidine and 2-pyridylcarboxamidine ligands for the cross-coupling of challenging heteroaryl halides with alkyl halides. nih.gov While these are not direct derivatives of the title compound, they underscore the effectiveness of pyridyl-containing ligands in facilitating difficult cross-coupling reactions. Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids has been achieved using a Pd(dppf)Cl2 catalyst, leading to the formation of 2-arylpyridines. nih.gov
Table 2: Examples of Cross-Coupling Reactions using Pyridyl-based Ligands
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Nickel / 2-pyridylcarboxamidine analog | 2-halopyridine | Alkyl halide | 2-alkylpyridine | 69 (avg) | nih.gov |
| Pd(dppf)Cl2 | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acid | 2-arylpyridine | 5-89 | nih.gov |
| Copper(I) / 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methylene-amine | Iodobenzene | Amine | N-phenylaniline | - | figshare.com |
This table presents data for analogous catalytic systems to illustrate the potential of the title compound. The yield for the copper-catalyzed amination was not specified in the source.
Carbonylation Reactions (e.g., Methoxycarbonylation of Olefins)
The methoxycarbonylation of olefins, a significant industrial process for the synthesis of esters, has been an area of intensive research. Palladium complexes featuring pyridinyl-alcohol derivatives and their analogs as ligands have demonstrated considerable catalytic activity in these reactions. The unique structural and electronic properties of these ligands, particularly the hemilabile nature of the pyridyl nitrogen and the potential for cooperative effects, play a crucial role in the catalytic cycle.
A key aspect of the catalytic mechanism involves the well-established palladium hydride pathway. This cycle typically begins with the formation of a [LPdH]⁺ complex, followed by olefin insertion, CO insertion to form a palladium acyl species, and finally, methanolysis to yield the ester product and regenerate the active catalyst. rsc.org The pyridyl group in ligands analogous to this compound can significantly impact this cycle. Mechanistic studies and DFT calculations on related systems have revealed that the pyridyl nitrogen can act as a proton shuttle, facilitating the formation of the active palladium hydride complex. rsc.orgrsc.org
Furthermore, the pyridyl nitrogen can stabilize key intermediates through hemilabile coordination. rsc.orgrsc.org This means the nitrogen atom can reversibly coordinate to the palladium center during the catalytic cycle. This coordination can stabilize the palladium acyl intermediate, which is often a critical step. rsc.org The subsequent rate-determining step, the alcoholysis of the acyl palladium complex, is thought to be substantially facilitated by metal-ligand cooperation. rsc.orgrsc.org In this cooperative mechanism, the pyridyl moiety can act as an internal base, deprotonating the alcohol and enabling a facile intramolecular nucleophilic attack on the acyl group. rsc.org
The choice of ancillary ligands and reaction conditions also plays a pivotal role. For example, the presence of a phosphine ligand, such as PPh₃, in conjunction with a P,N-donor ligand like 2-(diphenylphosphinoamino)pyridine, has been shown to create a highly efficient catalytic system for the methoxycarbonylation of styrene. nih.gov This system exhibited high chemoselectivity and regioselectivity towards the branched ester. nih.gov The study emphasized that both the pyridine (B92270) fragment and the NH group were crucial for achieving high catalytic performance. nih.gov
The following table summarizes representative results for the methoxycarbonylation of olefins using palladium catalysts with pyridyl-containing ligands, which serve as analogs for understanding the potential of this compound in such transformations.
Table 1: Methoxycarbonylation of Olefins with Palladium Catalysts Bearing Pyridyl-Analogous Ligands
| Catalyst/Ligand | Olefin | Product(s) | Yield (%) | Regioselectivity (linear:branched) | Reference |
| [PdCl₂(L¹)] (L¹ = 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine) | Higher Olefins | Linear and Branched Esters | Active Catalyst | Influenced by olefin chain length | researchgate.net |
| [Pd(L¹)Cl₂] (L¹ = 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine) | Higher Olefins | Linear and Branched Esters | Active Catalyst | Influenced by various factors | ukzn.ac.za |
| [PdCl(PPh₃)(Ph₂PNHpy)]Cl (Ph₂PNHpy = 2-(diphenylphosphinoamino)pyridine) | Styrene | Methyl 2-phenylpropanoate (B8470279) and Methyl 3-phenylpropanoate | High | 2:98 | nih.gov |
| [PdCl(PPh₃)(Ph₂PNHpy)]Cl | 1-Hexene | Methyl heptanoate (B1214049) and Methyl 2-methylhexanoate | Moderate | - | nih.gov |
Potential in Supramolecular Chemistry and Metal-Organic Frameworks (based on similar structures)
The structural characteristics of this compound, featuring both a pyridyl nitrogen atom and a hydroxyl group, suggest its significant potential as a versatile building block in the fields of supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs). While direct studies involving this specific compound in MOF synthesis are not extensively documented, the principles derived from structurally similar pyridine-based ligands provide a strong basis for this potential. Pyridine-based alcohols are known to exhibit varied coordination modes and can engage in hydrogen bonding, making them excellent candidates for creating complex, multidimensional structures. nih.gov
The pyridyl group offers a well-defined coordination site for metal ions, a fundamental interaction in the formation of MOFs and coordination polymers. researchgate.netrsc.org The nitrogen atom can act as a robust donor to a wide range of metal centers. Simultaneously, the hydroxyl group can either remain as a pendant functional group, participate in hydrogen bonding to direct the supramolecular architecture, or be deprotonated to act as an anionic O-donor ligand. This dual functionality allows for the creation of intricate networks. The ability of pyridinyl alcoholato ligands to bridge metal centers is a key feature in the synthesis of polynuclear complexes and extended frameworks. researchgate.net
The synthesis of new MOFs often relies on the combination of polytopic nitrogen and oxygen-donor ligands. researchgate.netrsc.org In this context, this compound can be considered a bifunctional linker. The interplay between the coordination of the pyridyl nitrogen to a metal center and the hydrogen-bonding capabilities of the hydroxyl group can lead to the formation of diverse structural topologies, from 0D discrete complexes to 1D chains, 2D layers, and 3D frameworks. rsc.orgresearchgate.net For instance, studies on MOFs derived from pyridine-3,5-dicarboxylic acid have shown that the incorporation of template molecules, including various pyridine-alcohols, can lead to significant structural diversity. rsc.org
The 2-methoxyphenyl group in this compound can also influence the resulting supramolecular assembly through steric effects and potential weak interactions, such as C-H···π stacking. These interactions, while weaker than coordination bonds or strong hydrogen bonds, are crucial in controlling the packing of molecules in the solid state and can dictate the final dimensionality and properties of the material. researchgate.net The strategic placement of functional groups on the pyridine or phenyl rings of analogous ligands has been shown to fine-tune the structure and properties of the resulting MOFs. acs.org
The potential applications of such supramolecular structures and MOFs are vast, ranging from gas storage and separation to catalysis and sensing. The inherent porosity and high surface area of MOFs, combined with the chemical functionality imparted by the organic linkers, are key to these applications. By incorporating ligands like this compound, it is conceivable to design MOFs with specific pore environments and active sites tailored for particular functions.
Theoretical and Computational Chemistry Studies of 2 Methoxyphenyl Pyridin 2 Yl Methanol
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
For (2-Methoxyphenyl)(pyridin-2-yl)methanol, it is anticipated that the HOMO would be predominantly localized on the electron-rich 2-methoxyphenyl ring, owing to the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is expected to be centered on the electron-deficient pyridine (B92270) ring. scirp.org This distribution is consistent with computational studies on other methoxy-phenyl and pyridine-containing compounds. mdpi.comsemanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization | Implication |
| HOMO | Primarily on the 2-methoxyphenyl ring | Site of electrophilic attack |
| LUMO | Primarily on the pyridine ring | Site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. osu.eduauctoresonline.org While specific reaction mechanisms involving this compound have not been extensively studied computationally, the general approach can be described.
For instance, in a hypothetical oxidation of the methanol (B129727) group to a ketone, computational modeling could be employed to:
Model the reactants, transition states, and products: This would involve optimizing the geometries of all species involved in the reaction.
Calculate the activation energy: This would provide insight into the reaction kinetics.
Investigate the role of catalysts: The effect of a catalyst on the reaction pathway and activation energy could be modeled.
Such studies on related pyridine derivatives have provided valuable insights into their reactivity and have aided in the design of synthetic pathways. hep.com.cn
Conformational Analysis and Stereochemical Properties
The presence of rotatable single bonds in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.
Computational methods, such as DFT, can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers. researchgate.net For this compound, the key dihedral angles to consider are those around the C-C bond connecting the two aromatic rings to the methanol carbon and the C-O bond of the methoxy group. The relative orientation of the pyridine and methoxyphenyl rings will be a major determinant of conformational stability, influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen.
Prediction of Chemical Reactivity Descriptors
Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors that offer quantitative measures of a molecule's reactivity. researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals.
Table 2: Key Chemical Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to charge transfer. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | χ²/ (2η) | A measure of the molecule's ability to act as an electrophile. |
Note: EHOMO and ELUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.
Analysis of Nonlinear Optical Properties (general discussion, not specific values)
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The presence of both an electron-donating group (methoxy) and an electron-withdrawing system (pyridine ring) in this compound suggests that it may possess NLO properties.
Computational methods can be used to calculate the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule. A large hyperpolarizability value is indicative of a strong NLO response. While specific values for the target compound are not available, studies on similar donor-acceptor substituted aromatic compounds have shown that the nature and relative orientation of the donor and acceptor groups are critical in determining the magnitude of the NLO properties. researchgate.net
Role As a Precursor and Building Block in Advanced Chemical Synthesis
Intermediate in Complex Organic Molecule Synthesis
The utility of (2-Methoxyphenyl)(pyridin-2-yl)methanol as an intermediate is well-documented in the synthesis of complex organic molecules, particularly those with biological relevance. The chiral variants of diaryl methanols containing a pyridine (B92270) ring, such as (R)-phenyl(pyridin-2-yl)methanol, represent an essential structural framework. google.com This framework is integral to the synthesis of numerous natural products, agrochemicals, and pharmaceutical compounds. google.com For instance, this core structure is found in molecules developed for therapeutic uses. google.com
The synthesis of novel and selective antagonists for transient receptor potential vanilloid 3 (TRPV3) highlights the importance of the pyridinyl methanol (B129727) moiety. nih.gov In these synthetic pathways, derivatives of (pyridin-2-yl)methanol are key intermediates, systematically optimized to produce potent antagonists with favorable pharmacological and physicochemical properties. nih.gov The preparation of these complex molecules often involves multi-step sequences where the (pyridin-2-yl)methanol derivative is introduced and subsequently modified to achieve the desired final product.
Scaffold for Heterocyclic Compound Construction
The structure of this compound, containing a pre-existing pyridine ring, positions it as an ideal scaffold for the construction of more elaborate heterocyclic compounds. Nitrogen-containing heterocycles are a major class of compounds in medicinal chemistry, forming the core of many vitamins, alkaloids, and pharmaceuticals. openmedicinalchemistryjournal.comnih.govnih.gov The pyridine ring within this compound provides a robust foundation upon which additional rings and functional groups can be built, leading to diverse and complex heterocyclic systems. encyclopedia.pub
The synthesis of various nitrogen heterocycles often relies on starting materials that already contain a nitrogenous ring. nih.gov The this compound structure can be modified through reactions such as cyclization to create fused heterocyclic systems, like pyrido[2,3-d]pyrimidines, or linked to other heterocyclic moieties. nih.govencyclopedia.pub The development of new heterocyclic scaffolds is an active area of research, with the goal of creating novel structures for various applications, including drug discovery. nih.gov The inherent aromatic and basic properties of the pyridine ring in this compound influence the reactivity and properties of the resulting larger heterocyclic constructs.
Utility in the Development of Advanced Chemical Materials
Beyond its role in pharmaceutical synthesis, this compound and its derivatives are valuable in the development of advanced chemical materials. The pyridine component, in particular, has applications in materials science, for example, in the synthesis of color photographic materials. google.com
Furthermore, research into related structures, such as pyridyl-substituted quinazolines, demonstrates the potential for these types of compounds to serve as luminophores. researchgate.net The introduction of methoxy (B1213986) groups can tune the photophysical properties, shifting absorption and emission spectra. researchgate.net This suggests that derivatives of this compound could be explored for applications in optical materials, sensors, or organic light-emitting diodes (OLEDs). The ability to modify the phenyl and pyridyl rings allows for fine-tuning of the electronic and photophysical characteristics of the resulting materials. researchgate.net The synthesis of such advanced materials often begins with versatile building blocks like this compound, which provide the necessary structural motifs for desired functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
